beta-Lapachone

Overview

Description

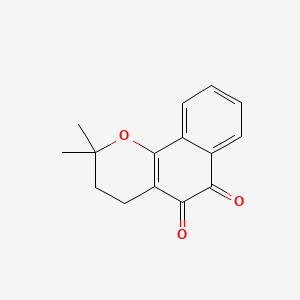

Beta-lapachone (3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione) is an ortho-naphthoquinone originally isolated from the heartwood of Handroanthus impetiginosus (formerly Tabebuia avellanedae), a tree traditionally used in South American medicine . Structurally distinct from other anticancer agents, it exhibits a tricyclic O-naphthoquinone framework. This compound inhibits DNA topoisomerase I (Topo I) and activates NAD(P)H:quinone oxidoreductase 1 (NQO1), triggering a cascade of cytotoxic effects, including apoptosis, necrosis, and autophagy, depending on cellular context . Its activity is notable in prostate, breast, leukemia, and retinoblastoma cells, with IC50 values ranging from 0.9 to 8 µM . Unlike many chemotherapeutics, this compound operates independently of p53 and Bcl-2 pathways, making it effective against cancers with mutations in these regulators .

Preparation Methods

Historical Context and Natural Occurrence

β-Lapachone was first isolated from the bark of Tabebuia species, where it coexists with structural analogs like α-lapachone and lapachol. Traditional extraction methods involve solvent partitioning of heartwood extracts, but these yield limited quantities (typically <1% w/w). The compound’s biosynthetic pathway in plants remains partially characterized, though it is hypothesized to originate from the shikimate pathway via prenylation and oxidative cyclization of naphthoquinone precursors.

Synthetic Preparation Methods

Two-Step Synthesis via Lapachol Intermediate

Step 1: Synthesis of Lapachol

The most widely adopted industrial method (US20020137952A1, WO2002059103A1) involves reacting 2-hydroxy-1,4-naphthoquinone with 1-bromo-3-methyl-2-butene in dimethylsulfoxide (DMSO) catalyzed by sodium iodide and triethylamine (TEA). This eliminates the need for explosive lithium/potassium salts used in earlier methods.

Reaction Conditions

- Molar ratio : 1:1.2 (naphthoquinone : bromide)

- Catalyst : NaI (10 mol%), TEA (1.5 equiv)

- Solvent : DMSO, inert atmosphere (Argon)

- Temperature : 80°C, 4 hours

- Workup : Sequential extraction with CH$$2$$Cl$$2$$, NaHCO$$_3$$ washes, and recrystallization from isopropanol.

Yield : 31–40% after purification.

Step 2: Cyclization to β-Lapachone

Lapachol undergoes acid-catalyzed cyclization using concentrated H$$2$$SO$$4$$ at ambient temperature:

Procedure

- Reaction : Lapachol (30 g) dissolved in H$$2$$SO$$4$$ (300 mL) stirred for 30 minutes.

- Quenching : Poured into ice-water (800 g), extracted with toluene.

- Purification : Recrystallization from absolute ethanol yields orange crystals.

Yield : >90% with >99% purity by HPLC.

Key Advantages

One-Pot Cascade Synthesis

Katoh et al. (2014) developed a four-step route from 1,4-naphthoquinone featuring a cyclization/hydration/oxidation cascade:

- Prenylation : 1,4-naphthoquinone + prenyl bromide → 2-prenyl-1,4-naphthoquinone.

- Cyclization : BF$$_3$$-mediated intramolecular attack forming the pyran ring.

- Hydration/Oxidation : H$$2$$O$$2$$/AcOH system yields β-lapachone.

Comparison to Traditional Methods

| Parameter | Two-Step Synthesis | Cascade Synthesis |

|---|---|---|

| Starting Material Cost | Low | Moderate |

| Reaction Steps | 2 | 4 |

| Total Yield | 36% | 70% |

| Scalability | Industrial | Laboratory |

Alternative Routes and Derivatives

Hetero Diels-Alder Approach

Reacting 2-hydroxy-1,4-naphthoquinone with dienophiles like aldehydes in ethanol/water (1:1) under reflux yields α- and β-lapachone derivatives. Optimized conditions favor β-isomer formation (up to 85% selectivity).

Microwave-Assisted Synthesis

Pilot studies demonstrate 20% reduction in reaction time for lapachol synthesis using microwave irradiation (100°C, 30 minutes), though yields remain comparable to conventional heating.

Analytical Characterization

Purity Assessment

HPLC analysis (Nova-Pak C18 column, 258 nm detection) confirms >99.3% purity for synthetic β-lapachone, with lapachol content <0.5%.

Typical HPLC Parameters

- Mobile Phase : Methanol/acetonitrile/0.1% H$$3$$PO$$4$$ (25:55:20)

- Flow Rate : 1 mL/min

- Retention Time : 6.2 minutes (β-lapachone).

Spectroscopic Data

- $$^1$$H NMR (CDCl$$3$$): δ 1.42 (s, 6H, 2×CH$$3$$), 5.55 (s, 1H, pyran H-3), 7.68–8.06 (m, 4H, aromatic).

- MS (EI) : m/z 242 [M]$$^+$$.

Industrial Manufacturing Protocols

Pilot-Scale Production (Patent EP1363896B1)

- Lapachol Synthesis : 20 kg batches yield 8 kg lapachol (40%).

- Cyclization : 30 kg lapachol → 27 kg β-lapachone (90%).

- Packaging : Argon-flushed HDPE containers, -20°C storage.

Cost Analysis

| Component | Cost/kg (USD) |

|---|---|

| 2-Hydroxy-1,4-naphthoquinone | 120 |

| 1-Bromo-3-methyl-2-butene | 95 |

| Total (Two-Step Process) | 450 |

Chemical Reactions Analysis

Chemical Reactions and Biological Activity

-

Antineoplastic Activity: β-lapachone has demonstrated antineoplastic activity against human cancer cell lines . It functions as a topoisomerase I inhibitor, preventing DNA unwinding necessary for cell replication, which leads to the inhibition of cancer cell growth .

-

Induction of Apoptosis: β-lapachone induces apoptosis in metastatic melanoma cancer cell lines by regulating pro- and anti-apoptotic proteins . It increases the expression of caspase-3, -8, and -9, PARP cleavage, and Bax, while decreasing the expression of Bcl-2 and Bcl-xL .

-

Inhibition of Metastasis: β-lapachone has shown an inhibitory effect on lung metastasis of melanoma cells. It also suppresses tumor progression by inhibiting epithelial-mesenchymal transition in breast cancer cell lines .

-

NQO1-Dependent Cell Death: this compound induces a novel caspase- and p53-independent apoptotic pathway dependent on NAD(P)H:quinone oxidoreductase 1 (NQO1) .

Impact on Cellular Processes

-

Cell Cycle Regulation: β-lapachone increases DNA content in the G0/G1 phase of the cell cycle, indicating its role in cell cycle regulation .

-

MAPK Pathway Modulation: β-lapachone modulates the mitogen-activated protein kinase (MAPK) pathway, which is critical in regulating cell proliferation, differentiation, and apoptosis .

-

Neuroinflammation Inhibition: β-lapachone inhibits neuroinflammation by modulating various inflammatory molecules and multiple signaling pathways .

This compound Prodrugs

Prodrugs of this compound undergo hydrolytic conversion to this compound, with the conversion rate dependent on the electron-withdrawing strength of their substituent groups and the pH of the diluent . These prodrugs cause NQO1-dependent cell death in human cancer cells, similar to this compound . The cytotoxicity of this compound derivatives can be prevented by N-acetyl-l-cysteine, which directly modifies these derivatives, preventing their conversion to this compound .

Scientific Research Applications

Cancer Therapy

Mechanism of Action

Beta-lapachone is primarily recognized for its anticancer properties. It induces cell death in cancer cells through several mechanisms, including the activation of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which selectively targets tumor cells expressing high levels of this enzyme. The compound's ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects, leading to apoptosis or necrosis depending on the concentration and cellular context .

Case Studies and Findings

- Breast Cancer : Research indicates that this compound significantly inhibits proliferation and metastasis in breast cancer cell lines by downregulating the Akt/mTOR signaling pathway and enhancing E-cadherin expression while reducing mesenchymal markers . In vivo studies demonstrated reduced tumor growth in xenograft models treated with this compound .

- Melanoma : A study showed that this compound effectively suppresses lung metastasis in melanoma models through induction of apoptosis via the mitogen-activated protein kinase (MAPK) pathway. It also led to cell cycle arrest in metastatic melanoma cell lines .

- Hepatocellular Carcinoma : this compound selectively targets hepatocellular carcinoma cells by inducing ROS production and increasing double-strand DNA breaks, resulting in significant tumor growth inhibition in animal models .

Antimicrobial Properties

Beyond its anticancer applications, this compound exhibits antimicrobial effects against various pathogens. Its efficacy against Plasmodium falciparum and Plasmodium berghei has been documented, indicating potential use in treating malaria .

Potential as a Biomarker

NQO1 expression levels have been correlated with cancer progression and patient prognosis, making it a promising biomarker for identifying patients who may benefit from this compound therapy. Elevated NQO1 levels are found in several cancers, including breast and colon cancers .

Pharmacokinetics and Drug Development

This compound is currently under investigation for its pharmacokinetic properties and potential as a prodrug. Studies suggest that modifying this compound can enhance its therapeutic efficacy while minimizing side effects associated with traditional chemotherapy agents .

Data Tables

Mechanism of Action

Lapachone exerts its effects primarily through the bioactivation by NQO1, an enzyme that is overexpressed in many cancer cells. Upon reduction by NQO1, lapachone generates reactive oxygen species (ROS), leading to oxidative stress and DNA damage in cancer cells. This process ultimately results in cell death through mechanisms such as PARP1 hyperactivation and NAD+ depletion .

Comparison with Similar Compounds

Structural Analogues: Alpha-Lapachone and Lapachol

Beta-lapachone belongs to the naphthoquinone family, alongside alpha-lapachone and lapachol. While structurally similar, these compounds differ in biological activity:

- Alpha-lapachone: A positional isomer with the quinone moiety at the para position. Unlike this compound, it lacks significant Topo I inhibition and NQO1-mediated cytotoxicity. Instead, it primarily generates reactive oxygen species (ROS) via redox cycling, showing weaker anticancer efficacy .

- Lapachol: A precursor to this compound, lapachol is a 2-hydroxy-1,4-naphthoquinone. It exhibits moderate antimicrobial and anti-inflammatory activity but minimal anticancer effects due to poor bioavailability and low NQO1 activation .

Key Mechanistic Differences :

*IC50 values vary by cell type.

Other Topoisomerase Inhibitors

This compound is often compared to camptothecin (CPT) and etoposide, which also target topoisomerases but via distinct mechanisms:

- Camptothecin (CPT): A Topo I poison that stabilizes DNA-Topo I complexes, inducing S-phase arrest and p53-dependent apoptosis.

- Etoposide: A Topo II inhibitor that causes DNA double-strand breaks. While effective in retinoblastoma (IC50 ~1.2 µM), it lacks NQO1-mediated ROS amplification and shows higher toxicity in normal cells .

Comparative Cytotoxicity in Retinoblastoma Cells :

| Compound | IC50 (µM) | Mechanism | p53 Dependency |

|---|---|---|---|

| This compound | 0.9–1.9 | NQO1/ROS, Topo I inhibition | No |

| Etoposide | 1.2 | Topo II inhibition | Partial |

NQO1-Activated Compounds

This compound’s reliance on NQO1 for bioactivation aligns it with other "bioreductive" agents like streptonigrin and mitomycin C. However, its unique mechanism of "futile cycling" (repeated oxidation-reduction by NQO1) depletes NAD(P)H and generates ROS without requiring hypoxia .

- Streptonigrin: An NQO1 substrate that induces DNA damage but lacks Topo I inhibition. It is less selective for cancer cells and more toxic to normal tissues .

- Plumbagin: A naphthoquinone and Cathepsin L inhibitor. While it shares ROS-generating properties with this compound, its primary target (Cathepsin L) and lack of NQO1 dependency limit cross-resistance .

| Compound | NQO1 Dependency | Synergy with NQO1 Overexpression | Key Cancer Targets |

|---|---|---|---|

| This compound | High | Yes (e.g., breast, lung cancers) | Prostate, retinoblastoma |

| Plumbagin | Low | No | Metabolic disorders |

Combination Therapies

This compound exhibits unique synergies with taxanes and DNA-damaging agents:

- Taxol (Paclitaxel) : Co-administration with this compound induces "checkpoint collisions" (G1/S and G2/M arrest), triggering apoptosis in ovarian and prostate cancers at subtoxic doses. This synergy is absent in CPT combinations .

- X-rays and Alkylating Agents: this compound inhibits DNA repair pathways (e.g., ligation steps), enhancing radiation lethality in laryngeal carcinoma and melanoma cells .

| Combination | Dose Reduction* | Tumor Suppression (In Vivo) | Mechanism |

|---|---|---|---|

| Beta-lap + Taxol | 50–70% | Complete ablation | Checkpoint collision, ROS burst |

| Beta-lap + X-rays | 30–40% | Partial regression | DNA repair inhibition |

*Dose required for equivalent efficacy compared to monotherapy.

Biological Activity

Beta-lapachone (β-lapachone) is an ortho-naphthoquinone compound derived from the heartwood of the Lapacho tree (Handroanthus impetiginosus). It has garnered significant attention due to its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with β-lapachone, including its mechanisms of action, therapeutic potential, and relevant case studies.

β-Lapachone exhibits multiple mechanisms that contribute to its biological activity:

- Topoisomerase Inhibition : β-lapachone is known to inhibit topoisomerase I, an enzyme critical for DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

- NAD(P)H: Quinone Oxidoreductase 1 (NQO1) Dependency : The compound induces a unique apoptotic pathway that is dependent on NQO1. In cells with high NQO1 levels, β-lapachone is reduced to an unstable hydroquinone, which perpetuates a redox cycling process that results in cell death .

- Cell Cycle Arrest : Research indicates that β-lapachone can induce cell cycle arrest at various phases depending on the cell type. For instance, it has been shown to cause G0/G1 phase arrest in melanoma cells and S phase arrest in hepatoma cells .

- Regulation of Apoptotic Proteins : β-Lapachone affects the expression of key apoptotic regulators such as Bcl-2, Bax, and caspases, promoting apoptosis in cancer cells .

Anticancer Activity

β-Lapachone has demonstrated significant anticancer effects across various cancer types:

- Melanoma : In a study involving metastatic melanoma cell lines (B16F10 and B16BL6), β-lapachone reduced cell viability through apoptosis induction and significantly decreased lung metastasis in experimental models .

- Breast Cancer : β-Lapachone inhibited tumor growth and metastasis in breast cancer xenograft models by modulating signaling pathways like PI3K/Akt/mTOR. It downregulated phosphorylated forms of Akt and mTOR while increasing E-cadherin expression, indicating its potential as an anti-invasive agent .

- Pancreatic Cancer : Currently undergoing phase II clinical trials, β-lapachone shows promise for treating pancreatic cancer due to its ability to induce apoptosis selectively in cancer cells with elevated NQO1 levels .

Antimicrobial Activity

In addition to its anticancer properties, β-lapachone exhibits notable antimicrobial effects:

- Antibacterial Activity : Studies have shown that β-lapachone possesses potent antibacterial properties against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 0.2 mM .

- Biofilm Inhibition : The compound also inhibits biofilm formation by targeting bacterial catalase activity, suggesting potential applications in treating biofilm-associated infections .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What is the primary mechanism of beta-Lapachone’s anticancer activity?

this compound (β-Lap) exerts cytotoxicity via NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent redox cycling. NQO1 reduces β-Lap to its hydroquinone form, triggering a "futile cycle" that depletes NAD(P)H and generates reactive oxygen species (ROS), leading to DNA damage, poly(ADP-ribose) polymerase (PARP) hyperactivation, and apoptosis . Methodological Tip: Validate NQO1 expression in target cells (e.g., via Western blot or enzymatic assays) before testing β-Lap efficacy, as NQO1-deficient cells (e.g., MDA-MB-468) show resistance .

Q. How does NQO1 expression influence β-Lapachone’s therapeutic window?

NQO1 is overexpressed in many cancers (e.g., pancreatic, lung), making β-Lap selectively toxic to tumor cells. Normal tissues with low NQO1 are spared, but off-target effects may occur in NQO1-expressing organs (e.g., lung epithelium). Methodological Tip: Use dicoumarol (an NQO1 inhibitor) to confirm NQO1-specific effects in vitro and prioritize xenograft models with human NQO1-overexpressing tumors .

Q. Does β-Lapachone directly inhibit DNA topoisomerase I?

β-Lap inhibits DNA topoisomerase I (Topo I) by binding to the enzyme before DNA interaction, preventing relaxation of supercoiled DNA. Unlike camptothecin, it does not stabilize Topo I-DNA cleavage complexes . Methodological Tip: Use plasmid DNA relaxation assays with pre-incubation of β-Lap and Topo I to confirm inhibition .

Advanced Research Questions

Q. How can β-Lapachone’s narrow therapeutic window be addressed in clinical translation?

Nanomedicine strategies (e.g., polymeric nanoparticles, liposomes) improve tumor targeting and reduce systemic toxicity. For example, azo bond-based prodrugs release β-Lap selectively in the hypoxic tumor microenvironment, enhancing efficacy . Methodological Tip: Evaluate nanocarrier biodistribution via fluorescence tagging and compare ROS generation in tumor vs. normal tissues .

Q. How to resolve contradictions in β-Lapachone’s oxidative stress-mediated apoptosis across cell types?

In prostate cancer cells (e.g., DU145), β-Lap-induced apoptosis is independent of ROS and instead driven by DNA damage, p21/p27 upregulation, and caspase-7 activation. In contrast, HL-60 leukemia cells rely on ROS-mediated pathways. Methodological Tip: Use ROS scavengers (e.g., N-acetylcysteine) and measure H2O2 production (via Amplex Red assays) to dissect cell-specific mechanisms .

Q. What experimental designs optimize β-Lapachone’s synergy with taxanes (e.g., paclitaxel)?

β-Lap synergizes with taxanes by imposing conflicting cell-cycle checkpoints: β-Lap arrests cells in G1/S, while taxanes block G2/M. Administer β-Lap first, followed by taxanes, to maximize apoptosis. Methodological Tip: Use flow cytometry to monitor cell-cycle phase distribution and Annexin V/PI staining to quantify apoptosis .

Q. How does β-Lapachone modulate autophagy in cancer therapy?

β-Lap induces autophagy via mTOR/PI3K/AKT pathway inhibition and ROS-mediated mitochondrial depolarization. Autophagy acts as a pro-survival mechanism initially but becomes cytotoxic under prolonged exposure. Methodological Tip: Assess autophagy markers (LC3-II, p62) via immunoblotting and combine β-Lap with autophagy inhibitors (e.g., chloroquine) to enhance lethality .

Q. What molecular techniques validate β-Lapachone’s anti-inflammatory effects in sepsis models?

β-Lap suppresses LPS-induced NF-κB activation and TNF-α production in macrophages. Use electrophoretic mobility shift assays (EMSAs) to measure NF-κB DNA-binding activity and ELISA to quantify cytokine levels in murine sepsis models .

Q. Contradiction Analysis and Emerging Directions

Q. Why does β-Lapachone exhibit dual roles in wound healing and cancer?

At low doses, β-Lap promotes fibroblast and endothelial cell migration via MAPK signaling, aiding wound repair. At higher doses, NQO1-mediated ROS triggers cancer cell death. Methodological Tip: Dose-response studies (0.1–10 µM) are critical to differentiate therapeutic contexts .

Q. How to reconcile β-Lapachone’s genotoxicity with its therapeutic potential?

β-Lap causes DNA damage via Topo I inhibition and ROS, but this genotoxicity is selective for cancer cells with defective DNA repair. Use comet assays and γH2AX staining to compare DNA damage in malignant vs. normal cells .

Properties

IUPAC Name |

2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-15(2)8-7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-15/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPQTZZNNJUOLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C3=CC=CC=C3C(=O)C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197019 | |

| Record name | beta-Lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-32-8 | |

| Record name | β-Lapachone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Lapachone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lapachone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4707-32-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAPACHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4FA2QQ6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.